![molecular formula C8H14N4O10 B13803690 Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro- CAS No. 5108-69-0](/img/structure/B13803690.png)
Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- is a chemical compound with the molecular formula C8H18O2. It is also known by other names such as Acetaldehyde, dipropyl acetal, and 1,1-Dipropoxyethane . This compound is characterized by its unique structure, which includes two nitro groups attached to the propane backbone through ethylidene and oxy linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- typically involves the reaction of acetaldehyde with propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the final acetal product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the compound from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The oxy linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and substituted acetals .
Applications De Recherche Scientifique
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form covalent bonds with target molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetaldehyde, dipropyl acetal
- 1,1-Dipropoxyethane
- Acetaldehyde di-n-propyl acetal
- Dipropyl acetal
- n-Propyl acetal
- Ethane, 1,1-dipropoxy
Uniqueness
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
5108-69-0 |
|---|---|
Formule moléculaire |
C8H14N4O10 |
Poids moléculaire |
326.22 g/mol |
Nom IUPAC |
1-[1-(2,2-dinitropropoxy)ethoxy]-2,2-dinitropropane |
InChI |
InChI=1S/C8H14N4O10/c1-6(21-4-7(2,9(13)14)10(15)16)22-5-8(3,11(17)18)12(19)20/h6H,4-5H2,1-3H3 |
Clé InChI |
SIKUYNMGWKGHRS-UHFFFAOYSA-N |
SMILES canonique |
CC(OCC(C)([N+](=O)[O-])[N+](=O)[O-])OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



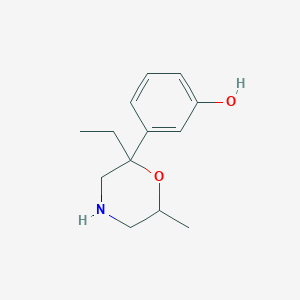
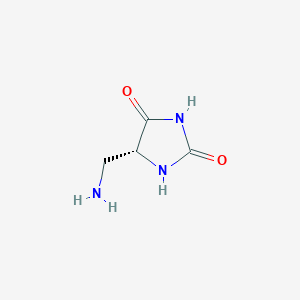
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)

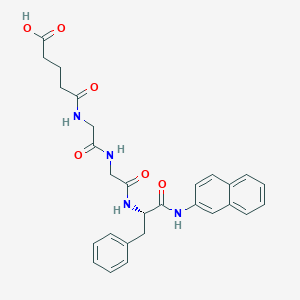
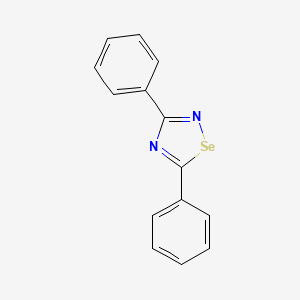
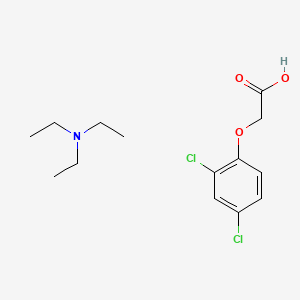
![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)

